
4-bromo-N'-hydroxythiophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-hydroxythiophene-2-carboximidamide typically involves the bromination of thiophene-2-carboximidamide. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N’-hydroxythiophene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Aplicaciones Científicas De Investigación
4-bromo-N’-hydroxythiophene-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-thiophenecarboxylic acid: Another brominated thiophene derivative with different functional groups.
N-(4-bromo-2-thienyl)-carbamic acid 1,1-dimethylethyl ester: A related compound used in different chemical applications.
Uniqueness
4-bromo-N’-hydroxythiophene-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain biochemical and industrial applications .
Propiedades
Fórmula molecular |
C5H5BrN2OS |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
4-bromo-N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8) |
Clave InChI |
HOVHXDNCOSLMLH-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(SC=C1Br)/C(=N/O)/N |
SMILES canónico |
C1=C(SC=C1Br)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)

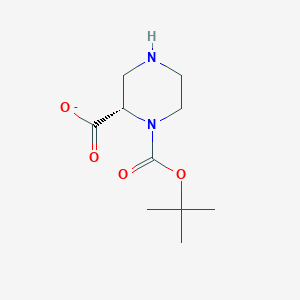

![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
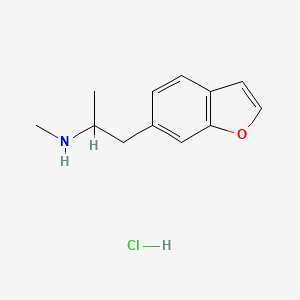

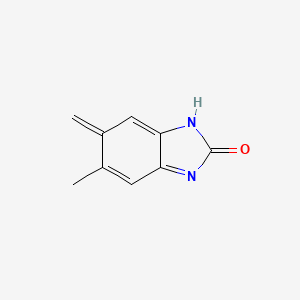
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)
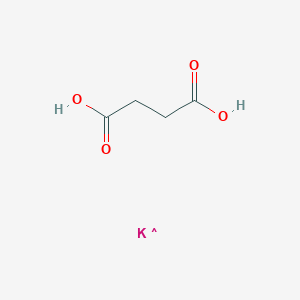
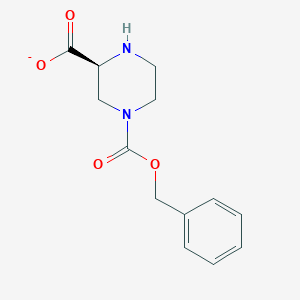
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
